N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-2-methylpropan-1-amine
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Overview
Description
N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-2-methylpropan-1-amine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a morpholine ring and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-2-methylpropan-1-amine typically involves multiple steps. One common synthetic route starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of one chlorine atom with morpholine and the other with a chloromethyl group in the presence of N,N-dimethylformamide (DMF) and a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-2-methylpropan-1-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: The thieno[3,2-d]pyrimidine core can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thienopyrimidines, while oxidation and reduction can modify the functional groups on the thieno[3,2-d]pyrimidine core.
Scientific Research Applications
N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a tool to study biological processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-thieno[2,3-d]pyrimidin-4-amine: Shares the thienopyrimidine core but lacks the morpholine and chloromethyl substituents.
N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine: Similar structure with a pyridine ring instead of morpholine.
Uniqueness
N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-2-methylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and chloromethyl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H21ClN4OS |
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Molecular Weight |
340.9 g/mol |
IUPAC Name |
N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H21ClN4OS/c1-10(2)8-17-9-11-7-12-13(22-11)14(19-15(16)18-12)20-3-5-21-6-4-20/h7,10,17H,3-6,8-9H2,1-2H3 |
InChI Key |
DIYXXWCZYVTSAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC2=C(S1)C(=NC(=N2)Cl)N3CCOCC3 |
Origin of Product |
United States |
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